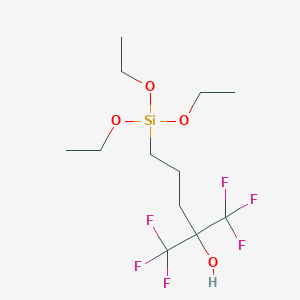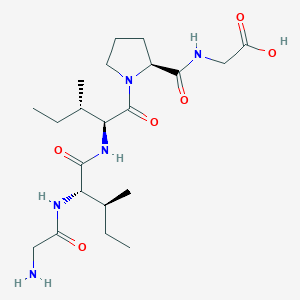![molecular formula C16H28P2 B12527755 [1,2-Phenylenebis(methylene)]bis(diethylphosphane) CAS No. 695150-63-1](/img/structure/B12527755.png)
[1,2-Phenylenebis(methylene)]bis(diethylphosphane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,2-Phenylenebis(methylene)]bis(diethylphosphane): is an organophosphorus compound that features a phenylene group linked to two diethylphosphane groups via methylene bridges
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,2-Phenylenebis(methylene)]bis(diethylphosphane) typically involves the reaction of 1,2-bis(bromomethyl)benzene with diethylphosphane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphane groups. The general reaction scheme is as follows:
1,2-bis(bromomethyl)benzene+2diethylphosphane→[1,2-Phenylenebis(methylene)]bis(diethylphosphane)+2HBr
Industrial Production Methods:
化学反応の分析
Types of Reactions: [1,2-Phenylenebis(methylene)]bis(diethylphosphane) can undergo various chemical reactions, including:
Oxidation: The phosphane groups can be oxidized to form phosphine oxides.
Substitution: The methylene groups can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: The major product is [1,2-Phenylenebis(methylene)]bis(diethylphosphane oxide).
Substitution: The products depend on the substituents introduced during the reaction.
科学的研究の応用
Chemistry: [1,2-Phenylenebis(methylene)]bis(diethylphosphane) is used as a ligand in coordination chemistry. It can form complexes with various metal ions, which are studied for their catalytic properties in organic synthesis.
Biology and Medicine:
Industry: In industry, [1,2-Phenylenebis(methylene)]bis(diethylphosphane) may be used in the development of new catalytic systems for chemical manufacturing processes.
作用機序
The mechanism of action of [1,2-Phenylenebis(methylene)]bis(diethylphosphane) in catalytic processes involves its ability to coordinate with metal ions, forming stable complexes. These complexes can facilitate various chemical transformations by providing a suitable environment for the reaction to occur. The phosphane groups act as electron donors, stabilizing the metal center and enhancing its reactivity.
類似化合物との比較
[1,2-Phenylenebis(methylene)]bis(di-tert-butylphosphane): This compound has tert-butyl groups instead of ethyl groups, which can affect its steric and electronic properties.
[1,2-Phenylenebis(methylene)]bis(diphenylphosphane): This compound has phenyl groups, which can provide different electronic effects compared to ethyl groups.
Uniqueness: [1,2-Phenylenebis(methylene)]bis(diethylphosphane) is unique due to its specific combination of ethyl groups and methylene-bridged phenylene structure, which can influence its reactivity and coordination behavior in distinct ways compared to its analogs.
特性
CAS番号 |
695150-63-1 |
|---|---|
分子式 |
C16H28P2 |
分子量 |
282.34 g/mol |
IUPAC名 |
[2-(diethylphosphanylmethyl)phenyl]methyl-diethylphosphane |
InChI |
InChI=1S/C16H28P2/c1-5-17(6-2)13-15-11-9-10-12-16(15)14-18(7-3)8-4/h9-12H,5-8,13-14H2,1-4H3 |
InChIキー |
WEFACARWUOMKEA-UHFFFAOYSA-N |
正規SMILES |
CCP(CC)CC1=CC=CC=C1CP(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(1S)-1-phenylethyl]-6-azabicyclo[3.1.0]hexane](/img/structure/B12527679.png)
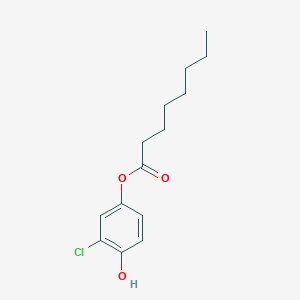
![Phosphoramidic dichloride, [[[(2-chlorophenyl)methyl]amino]carbonyl]-](/img/structure/B12527700.png)
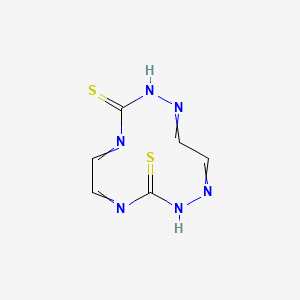

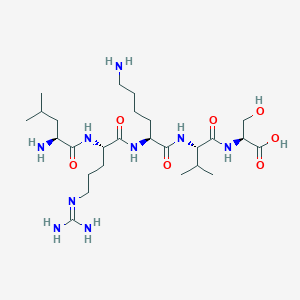
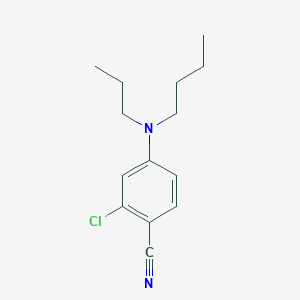
![2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12527740.png)
![N-[2,5-Bis(heptyloxy)phenyl]-3-oxo-4-phenoxybutanamide](/img/structure/B12527742.png)

![1H-Benzimidazole, 2-(3-phenoxyphenyl)-1-[2-(1-piperidinyl)ethyl]-](/img/structure/B12527754.png)
![1-Butanol, 4-[(3-hydroxypropyl)thio]-](/img/structure/B12527762.png)
